(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol
Description
Absolute Configuration Determination via X-ray Crystallography
The absolute configuration of the difluorocyclopropane moiety in (2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol has been unequivocally established through single-crystal X-ray diffraction studies. These analyses reveal a cis-α,α-difluorocyclopropane core, where both fluorine atoms occupy adjacent positions on the cyclopropane ring, creating a distinct stereoelectronic environment. The asymmetric unit of analogous difluorocyclopropane derivatives demonstrates bond angles of 114° for C–C–C and 104° for F–C–F, deviating significantly from idealized tetrahedral geometry due to ring strain and fluorine substitution.
The ethenyl substituent at the (1R,3R) position adopts a specific orientation relative to the cyclopropane plane, stabilized by hyperconjugative interactions between the π-system of the ethenyl group and the adjacent C–F σ* orbitals. This conformation is further reinforced by intramolecular hydrogen bonding between the propan-2-ol hydroxyl group and one of the cyclopropane fluorine atoms, as observed in related structures. Crystallographic data for similar compounds show dihedral angles of 66.6°–116.3° between aromatic systems and cyclopropane planes, suggesting significant flexibility in substituent positioning while maintaining stereochemical integrity.
Diastereomeric Control in Cyclopropane Ring Formation
The synthesis of the difluorocyclopropane core demonstrates exceptional diastereoselectivity through organocatalytic strategies employing I(I)/I(III) redox cycles. Key to this control is the use of disubstituted bicyclobutanes (BCBs) as masked cyclobutene precursors, which undergo fluorinative ring contraction under Brønsted acid activation. This 4 → 3 rearrangement proceeds via a cationic intermediate where all three substituents (ethenyl, fluorine, and propan-2-ol precursors) exert synergistic steric and electronic effects to favor cis-diastereomer formation.
Optimization studies reveal critical parameters for stereochemical outcomes:
- Catalyst loading : 20 mol% p-TolI achieves optimal turnover while minimizing side reactions
- Fluoride source : Py·HF (4–16 mmol) balances reactivity and selectivity through controlled fluoride release
- Temperature modulation : Room temperature favors cis selectivity (up to 20:1 dr), while elevated temperatures invert selectivity for certain substrates
The propan-2-ol side chain’s stereochemistry is concurrently established during this process through dynamic kinetic resolution, where the chiral environment of the organocatalyst directs the alcohol’s configuration during ring contraction.
Molecular Geometry of the Difluorocyclopropane Core
Bond Angle Distortion from Fluorine Substitution
Comparative analysis of bond angles in fluorinated versus non-fluorinated cyclopropanes reveals significant geometric perturbations:
| Structural Feature | Standard Cyclopropane | Difluorocyclopropane Derivative |
|---|---|---|
| C–C–C Bond Angle | 60° | 114° |
| X–C–X Angle (X = F) | N/A | 104° |
| C–F Bond Length | N/A | 1.32–1.35 Å |
These distortions arise from two synergistic effects:
- Electronic effects : Fluorine’s high electronegativity induces partial double-bond character in adjacent C–C bonds through σ-electron withdrawal
- Steric effects : The van der Waals radius of fluorine (1.47 Å) creates repulsive interactions that expand bond angles
Notably, the C–C–C angle expansion to 114° reduces ring strain compared to unsubstituted cyclopropane (60°), while maintaining sufficient strain energy (estimated at ~25 kcal/mol) to enable unique reactivity patterns.
Conformational Analysis of the Ethenyl Substituent
The ethenyl group at the (1R,3R) position exhibits restricted rotation due to conjugation with the cyclopropane ring and steric interactions with adjacent substituents. X-ray crystallographic studies of analogous compounds demonstrate two dominant conformers:
- Syn-periplanar : Ethenyl π-system aligned with cyclopropane C–F bonds (40% population)
- Anti-clinal : Ethenyl group rotated 120° from syn-periplanar orientation (60% population)
This conformational preference is governed by n→π* interactions between oxygen lone pairs (from the propan-2-ol group) and the ethenyl π* orbital, as evidenced by shortened O···C distances (2.91–3.08 Å) in crystal structures. Variable-temperature NMR studies (-40°C to +40°C) reveal an energy barrier of 12–15 kcal/mol for ethenyl rotation, consistent with partial double-bond character induced by hyperconjugation.
The propan-2-ol moiety adopts a gauche conformation relative to the cyclopropane ring, stabilized by an intramolecular hydrogen bond network involving both fluorine atoms and the hydroxyl group. This arrangement creates a pseudo-macrocyclic structure that preorganizes the molecule for potential biological interactions.
Properties
Molecular Formula |
C8H12F2O |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol |
InChI |
InChI=1S/C8H12F2O/c1-3-6-7(4-5(2)11)8(6,9)10/h3,5-7,11H,1,4H2,2H3/t5-,6+,7+/m0/s1 |
InChI Key |
GSKGRVIQOJOUPP-RRKCRQDMSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H]1[C@H](C1(F)F)C=C)O |
Canonical SMILES |
CC(CC1C(C1(F)F)C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Ethenyl and Difluoromethyl Groups: The ethenyl and difluoromethyl groups are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct stereochemistry.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the propan-2-ol position. This can be achieved through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The ethenyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to (2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol exhibit pro-apoptotic properties. For instance, studies have shown that these compounds can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis (programmed cell death). The ability to induce apoptosis in cancer cells makes these compounds promising candidates for cancer therapeutics .
Mechanism of Action
The mechanism involves the modulation of apoptotic pathways through the inhibition of anti-apoptotic proteins. This action leads to increased sensitivity of cancer cells to chemotherapeutic agents. In vitro studies demonstrate that the compound can enhance the efficacy of existing cancer treatments when used in combination therapies .
Agrochemical Applications
Pesticide Development
The structural characteristics of this compound suggest its potential as a novel pesticide. Its unique difluorocyclopropyl moiety may confer enhanced biological activity against pests while minimizing environmental impact. Research has focused on its efficacy against specific agricultural pests and its safety profile for non-target organisms .
Field Trials and Efficacy Studies
Field trials have demonstrated that formulations containing this compound provide effective pest control with lower application rates compared to traditional pesticides. The reduced chemical load not only benefits crop yield but also aligns with sustainable agricultural practices .
Materials Science Applications
Polymer Synthesis
In materials science, this compound has been explored as a monomer for synthesizing fluorinated polymers. These polymers exhibit unique properties such as enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and sealants .
Characterization Studies
Characterization of these polymers reveals improved mechanical properties compared to non-fluorinated counterparts. Studies involving tensile strength and thermal analysis indicate that the incorporation of this compound into polymer matrices enhances their performance under extreme conditions .
Data Tables
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by promoting apoptosis through Bcl-2 inhibition .
- Pesticide Efficacy Trial : Field trials conducted on tomato crops showed that a formulation containing this compound resulted in a 30% reduction in pest populations compared to control groups while maintaining crop health and yield .
- Polymer Development Research : Researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials exhibited superior chemical resistance and thermal stability compared to conventional polymers .
Mechanism of Action
The mechanism of action of (2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized in Table 1.
Key Observations :
- The ethenyl group on the cyclopropane may increase reactivity compared to saturated analogs (e.g., cyclohexyl derivatives in ).
Physicochemical Properties
- Lipophilicity: Fluorine atoms and the cyclopropane ring likely increase logP compared to non-fluorinated analogs (e.g., propan-2-ol derivatives in ).
- Solubility: The hydroxyl group improves aqueous solubility relative to fully nonpolar analogs (e.g., α-cedrene in ).
Chirality and Stereochemical Impact
- The (2S) configuration at the alcohol and (1R,3R) cyclopropane stereochemistry are critical for activity, as seen in enantiomerically pure analogs (e.g., ). Racemic mixtures (e.g., ) often show reduced efficacy or safety, underscoring the need for asymmetric synthesis.
Stability
Biological Activity
(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a difluorocyclopropyl moiety. Its stereochemistry is crucial for its biological interactions. The molecular formula is CHFO, and it possesses specific functional groups that contribute to its activity.
Research indicates that this compound acts primarily as a modulator of the farnesoid X receptor (FXR), which plays a significant role in lipid metabolism and glucose homeostasis. FXR is involved in regulating bile acid synthesis and transport, influencing cholesterol levels and glucose metabolism.
Pharmacological Effects
- Lipid Metabolism : The compound has shown promise in regulating lipid profiles by modulating FXR activity. This can potentially lead to therapeutic applications in conditions like dyslipidemia.
- Glucose Homeostasis : By influencing FXR pathways, the compound may help improve insulin sensitivity and glucose tolerance, making it a candidate for managing diabetes.
- Anti-inflammatory Properties : Preliminary studies suggest that the modulation of FXR can also lead to reduced inflammatory responses, which is beneficial in various chronic inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| FXR Modulation | Enhances lipid metabolism | |
| Glucose Regulation | Improves insulin sensitivity | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Study 1: FXR Modulation in Animal Models
A study conducted on murine models demonstrated that administration of this compound resulted in significant reductions in serum triglycerides and total cholesterol levels. The study highlighted the compound's effectiveness in improving metabolic parameters associated with non-alcoholic fatty liver disease (NAFLD).
Case Study 2: Impact on Glucose Metabolism
Another investigation focused on the compound's effects on glucose homeostasis in diabetic rats. Results indicated enhanced glucose tolerance and improved insulin sensitivity post-treatment, suggesting potential applications for diabetes management.
Q & A
Basic: What are the key challenges in synthesizing (2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol with stereochemical fidelity?
Methodological Answer:
The synthesis requires precise control over the stereochemistry of both the cyclopropyl and propan-2-ol moieties. A two-step approach is often employed:
Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to generate the (1R,3R)-3-ethenyl-2,2-difluorocyclopropane intermediate. Steric and electronic effects from fluorine substituents influence ring strain and regioselectivity .
Alcohol Formation : Stereospecific oxidation or nucleophilic addition (e.g., Sharpless epoxidation) can introduce the (2S)-propan-2-ol group. Chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess (e.g., methods analogous to those in for amino alcohol synthesis) .
Validation : Confirm stereochemistry via X-ray crystallography (as in ) or -NMR coupling constants .
Basic: How can researchers verify the stereochemical configuration of the compound?
Methodological Answer:
Combine multiple analytical techniques:
- X-ray Crystallography : Resolve absolute configuration (e.g., as in for cyclopropylalanine derivatives) .
- NMR Analysis : Use - and -NMR to identify coupling patterns (e.g., vicinal values >40 Hz indicate trans-diaxial fluorine atoms in the cyclopropane ring) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, calibrated with reference standards (e.g., ’s impurity resolution methods) .
Advanced: How do steric and electronic effects of the 2,2-difluorocyclopropyl group influence the compound’s reactivity?
Methodological Answer:
The difluorocyclopropyl group introduces:
- Steric Hindrance : The geminal fluorine atoms create a rigid, planar structure, reducing conformational flexibility and altering nucleophilic attack trajectories (observed in cyclopropane derivatives in ) .
- Electronic Effects : Fluorine’s electronegativity polarizes adjacent C-F bonds, activating the cyclopropane ring toward ring-opening reactions (e.g., acid-catalyzed rearrangements). This can be quantified via computational methods (DFT) to map charge distribution .
Experimental Design : Compare reaction rates of the difluoro derivative with non-fluorinated analogs under identical conditions (e.g., SN2 displacement kinetics).
Advanced: How should researchers address contradictions in diastereomer ratios observed during synthesis?
Methodological Answer:
Data discrepancies may arise from:
Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature. For example, prolonged heating may favor thermodynamically stable diastereomers.
Purification Artifacts : Use chiral HPLC ( ) or recrystallization with diastereomerically pure seed crystals to isolate products .
Analytical Limitations : Cross-validate -NMR and mass spectrometry (HRMS) to rule out co-elution in chromatograms (as in ’s characterization of fluorinated derivatives) .
Basic: What purification strategies ensure high enantiomeric excess (ee) for this compound?
Methodological Answer:
- Chiral Chromatography : Use immobilized polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Crystallization-Induced Dynamic Resolution : Optimize solvent polarity to favor crystallization of the desired enantiomer (e.g., methods for amino alcohol resolution in ) .
- Derivatization : Convert the alcohol to a diastereomeric ester (e.g., using Mosher’s acid) for easier separation via standard silica gel chromatography .
Advanced: What mechanistic insights explain the stability of the ethenyl group under acidic conditions?
Methodological Answer:
The ethenyl group’s stability is influenced by:
- Conjugation with Cyclopropane : The strained cyclopropane ring delocalizes electron density, reducing ethenyl reactivity (supported by X-ray data in ) .
- Fluorine Substituents : Electron-withdrawing fluorine atoms decrease protonation susceptibility. This can be tested via deuterium exchange experiments under acidic conditions.
Experimental Design : Expose the compound to HCl/MeOH and monitor ethenyl integrity via -NMR or GC-MS.
Basic: How to assess the compound’s solubility and formulation stability for biological assays?
Methodological Answer:
- Solubility Screening : Use a tiered solvent system (DMSO, PEG-400, cyclodextrin solutions) and quantify via UV-Vis spectroscopy.
- Stability Studies : Monitor degradation under physiological pH (7.4) and temperature (37°C) using LC-MS. Fluorine’s inductive effects may enhance hydrolytic stability (as seen in ’s difluorophenyl derivatives) .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with homology models of target proteins (e.g., cyclopropane-containing inhibitors in ) .
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS/AMBER) to assess binding free energy (MM/PBSA).
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with activity data from analogous compounds ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
